molecular formula C4H5ClN4 B016297 4-Chloro-2,6-diaminopyrimidine CAS No. 156-83-2

4-Chloro-2,6-diaminopyrimidine

Katalognummer B016297
CAS-Nummer: 156-83-2
Molekulargewicht: 144.56 g/mol
InChI-Schlüssel: QJIUMVUZDYPQRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2,6-diaminopyrimidine is a compound of interest in the field of medicinal chemistry due to its core structure, which is prevalent in several important enzyme inhibitors. It is known for its potential in various chemical reactions and its role as a key intermediate in the synthesis of related compounds.

Synthesis Analysis

The synthesis of 4-Chloro-2,6-diaminopyrimidine and related compounds often involves conventional methods without the need for special catalysts. Different synthetic procedures have been developed, demonstrating the versatility of this compound in chemical synthesis. For instance, Németh et al. (2010) described two different synthetic procedures for preparing 4-chloro-6-substituted phenyl pyrimidines, highlighting the dependency of the process on the substituent of the phenyl ring (Németh, Varga, Greff, Kéri, & Őrfi, 2010).

Molecular Structure Analysis

The molecular structure of 2,6-diamino-4-chloropyrimidine has been analyzed using X-ray diffraction methods. The structures of related pyrimidines have shown that the molecules are based on planar six-membered rings with significant double-bond character. This structural feature is crucial for the compound's reactivity and interactions (Clews & Cochran, 1948).

Chemical Reactions and Properties

4-Chloro-2,6-diaminopyrimidine participates in a variety of chemical reactions, illustrating its reactivity and potential in organic synthesis. For example, the electrochemical reduction of related compounds has been studied, providing insights into the reaction mechanisms and the influence of different experimental conditions (Vajtner & Lovreček, 1986).

Physical Properties Analysis

The physical properties of 4-Chloro-2,6-diaminopyrimidine and similar compounds have been investigated through various analytical techniques. For instance, the synthesis and characterization of related compounds involve detailed spectroscopic studies, supporting the identification and understanding of their physical properties (Fehér, Papp, Gömöry, Nagy, Wouters, Lendvay, & Skoda‐Földes, 2016).

Chemical Properties Analysis

The chemical properties of 4-Chloro-2,6-diaminopyrimidine, including its reactivity and interaction with other molecules, have been explored in the context of dihydrofolate reductase inhibition and antimicrobial activity. For example, Gangjee, Adair, and Queener (2001) synthesized a series of 2,4-diaminopyrido[2,3-d]pyrimidines as inhibitors, demonstrating the compound's role in medicinal chemistry (Gangjee, Adair, & Queener, 2001).

Wissenschaftliche Forschungsanwendungen

Application 1: Degradation of s-triazine compounds

  • Summary of Application : 4-Chloro-2,6-diaminopyrimidine has been identified for its potential application in the degradation of s-triazine compounds, such as atrazine and simazine, which are known to have adverse effects on the environment .
  • Methods of Application : Studies have shown that Rhodococcus corallinus NRRL B-15444, a microbial isolate, possesses a hydrolase activity capable of dechlorinating triazine compounds, including deethylsimazine (CEAT) and deethylatrazine (CIAT). This dechlorination activity is attributed to the enzyme composed of four identical subunits of 54,000 Da, which has been purified and characterized .
  • Results or Outcomes : The potential application of 4-Chloro-2,6-diaminopyrimidine lies in its ability to contribute to the degradation of s-triazine compounds, aiding in the reduction of environmental contamination caused by these compounds .

Application 2: Synthesis of Diamino Pyrimidine Oxide Derivatives

  • Summary of Application : 2,6-Diamino-4-N (R 1 R 2)-pyrimidine N -oxide, as a heterocyclic drug, has the functions of lowering blood pressure and treating Parkinson’s disease. At the same time, androgenetic alopecia syndrome can also be treated by topical stimulation of hair growth and baldness recovery, as well as by increasing prostaglandin endoperoxide .
  • Methods of Application : The homemade spinel chromite was utilized as efficient and green heterogeneous catalysts for N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N-oxide. A series of 4-substituted diaminopyrimidine oxides were finally obtained .
  • Results or Outcomes : Among different spinel chromites, CoCr 2 O 4 exhibits remarkable catalytic activity with a yield of 95.6% within 90 min. In addition, CoCr 2 O 4 was continuously recycled for 5 times without significant decrease in catalytic activity .

Application 3: Degradation of s-triazine compounds

  • Summary of Application : 4-Chloro-2,6-diaminopyrimidine has been identified for its potential application in the degradation of s-triazine compounds, such as atrazine and simazine, which are known to have adverse effects on the environment .
  • Methods of Application : Studies have shown that Rhodococcus corallinus NRRL B-15444, a microbial isolate, possesses a hydrolase activity capable of dechlorinating triazine compounds, including deethylsimazine (CEAT) and deethylatrazine (CIAT). This dechlorination activity is attributed to the enzyme composed of four identical subunits of 54,000 Da, which has been purified and characterized .
  • Results or Outcomes : The potential application of 4-Chloro-2,6-diaminopyrimidine lies in its ability to contribute to the degradation of s-triazine compounds, aiding in the reduction of environmental contamination caused by these compounds .

Application 4: Synthesis of Diamino Pyrimidine Oxide Derivatives

  • Summary of Application : 2,6-Diamino-4-N (R 1 R 2)-pyrimidine N -oxide, as a heterocyclic drug, has the functions of lowering blood pressure and treating Parkinson’s disease. At the same time, androgenetic alopecia syndrome can also be treated by topical stimulation of hair growth and baldness recovery, as well as by increasing prostaglandin endoperoxide .
  • Methods of Application : The homemade spinel chromite was utilized as efficient and green heterogeneous catalysts for N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N- oxide. A series of 4-substituted diaminopyrimidine oxides were finally obtained .
  • Results or Outcomes : Among different spinel chromites, CoCr 2 O 4 exhibits remarkable catalytic activity with a yield of 95.6% within 90 min. In addition, CoCr 2 O 4 was continuously recycled for 5 times without significant decrease in catalytic activity .

Application 5: Degradation of s-triazine compounds

  • Summary of Application : 4-Chloro-2,6-diaminopyrimidine has been identified for its potential application in the degradation of s-triazine compounds, such as atrazine and simazine, which are known to have adverse effects on the environment .
  • Methods of Application : Studies have shown that Rhodococcus corallinus NRRL B-15444, a microbial isolate, possesses a hydrolase activity capable of dechlorinating triazine compounds, including deethylsimazine (CEAT) and deethylatrazine (CIAT). This dechlorination activity is attributed to the enzyme composed of four identical subunits of 54,000 Da, which has been purified and characterized .
  • Results or Outcomes : The potential application of 4-Chloro-2,6-diaminopyrimidine lies in its ability to contribute to the degradation of s-triazine compounds, aiding in the reduction of environmental contamination caused by these compounds .

Application 6: Synthesis of Diamino Pyrimidine Oxide Derivatives

  • Summary of Application : 2,6-Diamino-4-N (R 1 R 2)-pyrimidine N -oxide, as a heterocyclic drug, has the functions of lowering blood pressure and treating Parkinson’s disease. At the same time, androgenetic alopecia syndrome can also be treated by topical stimulation of hair growth and baldness recovery, as well as by increasing prostaglandin endoperoxide .
  • Methods of Application : The homemade spinel chromite was utilized as efficient and green heterogeneous catalysts for N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N- oxide. A series of 4-substituted diaminopyrimidine oxides were finally obtained .
  • Results or Outcomes : Among different spinel chromites, CoCr 2 O 4 exhibits remarkable catalytic activity with a yield of 95.6% within 90 min. In addition, CoCr 2 O 4 was continuously recycled for 5 times without significant decrease in catalytic activity .

Safety And Hazards

4-Chloro-2,6-diaminopyrimidine is associated with risks and safety codes. It has been assigned risk codes indicating potential harmful effects if swallowed and irritating effects on the eyes, respiratory system, and skin . Safety precautions, such as rinsing the eyes with water and avoiding skin and eye contact, should be followed when handling the compound .

Eigenschaften

IUPAC Name

6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIUMVUZDYPQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166022
Record name 4-Chloro-2,6-diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-diaminopyrimidine

CAS RN

156-83-2
Record name 2,4-Diamino-6-chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-chloropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 156-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2,6-diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,6-diaminopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINO-6-CHLOROPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NU5F7ZAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 500 mL of freshly distilled POCl3 at a temperature of 80°-90° C. is added 100 g of 2,4-diamino-6-oxo-dihydropyrimidine (Aldrich, Milwaukee, Wis., USA). The mixture is distilled under reflux until, after approximately 2 hours, the mixture has completely dissolved. The residual POCl3 is suctioned off using vacuum and the remaining syrup is dripped slowly onto ice. The highly acidic solution is carefully neutralized by cooling it using concentrated sodium aluminate solution, and in the final stage with solid sodium carbonate. When completed the total volume of solution is approximately 1800 mL. Upon cooling a yellowish precipitate is separated out which is suctioned off and dried in a vacuum desiccator. The end product which contains mostly non-organic salts is boiled three times, each time with 1 liter of acetone to which active charcoal is added. The extracts are cooled and the resulting clear precipitate is collected. Evaporation of the filtrates yields an additional fraction.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-diamino-6-oxo-dihydropyrimidine
Quantity
100 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,6-diaminopyrimidine
Reactant of Route 2
4-Chloro-2,6-diaminopyrimidine
Reactant of Route 3
4-Chloro-2,6-diaminopyrimidine
Reactant of Route 4
4-Chloro-2,6-diaminopyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,6-diaminopyrimidine
Reactant of Route 6
4-Chloro-2,6-diaminopyrimidine

Citations

For This Compound
75
Citations
D Sakthilatha, R Rajavel - J. Chem. Pharm. Res, 2013 - hero.epa.gov
A novel tetradentate Schiff base ligand 2, 2'-(1E, 1'E)-1, 1'-(6-chloropyrimidine-2, 4-diyl) bis (azan-1-yl-1-ylidene) bis (ethan-1-yl-1-ylidene) diphenol (L) was synthesized by the reaction …
Number of citations: 45 hero.epa.gov
NK Yağcı, S Kansız, E Özcandan - Journal of Molecular Structure, 2021 - Elsevier
The new single crystal, bis(2-chloro-4,6-diaminopyrimidine)-copper(II)-dichloride [CDPCD] compound was synthesized. The crystal structure of the compound was solved by the single …
Number of citations: 13 www.sciencedirect.com
V Mesguiche, RJ Parsons, CE Arris, J Bentley… - Bioorganic & medicinal …, 2003 - Elsevier
The cyclin dependent kinase (cdk) inhibitor NU6027, 4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine (IC 50 vs cdk1/cyclinB1=2.9±0.1μM and IC 50 vs cdk2/cyclinA3=2.2±0.6μM)…
Number of citations: 69 www.sciencedirect.com
I Terashima, K Kohda - Journal of medicinal chemistry, 1998 - ACS Publications
A series of 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives and analogues of which 4(6)-benzyloxy groups were replaced with a (2-, 3-, or 4-fluorobenzyl)oxy or …
Number of citations: 32 pubs.acs.org
VK Sharma, P Kumar… - Asian Journal of …, 1997 - Asian Journal of Chemistry
Number of citations: 0
WW Mulbry - Applied and Environmental Microbiology, 1994 - Am Soc Microbiol
The widespread use and relative persistence of s-triazine compounds such as atrazine and simazine have led to increasing concern about environmental contamination by these …
Number of citations: 88 journals.asm.org
A Gangjee, L Chen - Journal of heterocyclic chemistry, 1999 - Wiley Online Library
The synthesis of seven novel tetracyclic 2,4‐diaminopyrrolo[2,3‐d]pyrimidines as conformationally restricted nonclassical antifolates was achieved via an unusual Fischer‐indole …
Number of citations: 5 onlinelibrary.wiley.com
HC Koppel, DE O'Brien, RK Robins - Journal of the American …, 1959 - ACS Publications
OH VII Reaction Scheme I possess increased anti-tumor activity over that of the parent compound. The 3 substituted-3-amino-7-hydroxy-v-triazolo [djpyriniidines listed in Table I were …
Number of citations: 46 pubs.acs.org
SY Rhie, EK Ryu - Heterocycles, 1995 - library.navoiy-uni.uz
An improved procedure for the preparation of aromatic heterocyclic NLoxides is described. Nitrogen containing heterocyclic compounds gave their N-oxides in excellent yields by the …
Number of citations: 21 library.navoiy-uni.uz
F Marchetti, C Cano, NJ Curtin, BT Golding… - Organic & …, 2010 - pubs.rsc.org
CDK2 inhibitory structure–activity relationships have been explored for a range of 5-substituted O4-alkylpyrimidines. Variation of the 5-substituent in the 2,6-diaminopyrimidine series …
Number of citations: 34 pubs.rsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.